molecular formula C16H23NO4 B13454757 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid

Cat. No.: B13454757
M. Wt: 293.36 g/mol
InChI Key: CEYLXQMIYRCQJL-UHFFFAOYSA-N
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Description

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic acid: Used for deprotection of the Boc group.

    Palladium catalysts: Employed in coupling reactions.

    Sodium hydroxide: Utilized in the initial protection step.

Major Products Formed

    Deprotected amines: Resulting from the removal of the Boc group.

    Coupled products: Formed through reactions like Suzuki-Miyaura coupling.

Scientific Research Applications

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-10-16(4,5)12-8-6-11(7-9-12)13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

CEYLXQMIYRCQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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